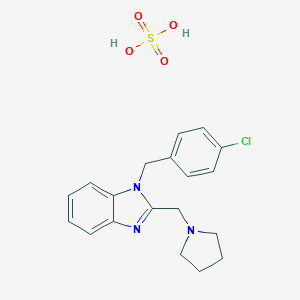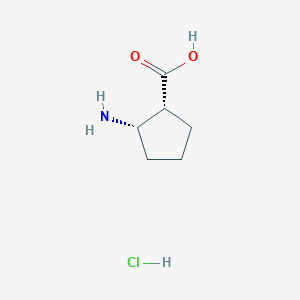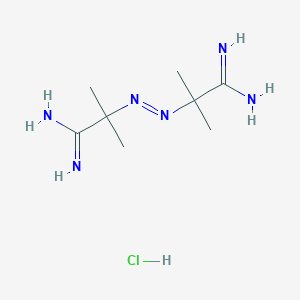
Azobisisobutyramidinium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azobisisobutyramidinium dichloride (AIBN) is a chemical compound that is widely used in scientific research as a radical initiator. It is a white crystalline powder that is soluble in water and organic solvents. AIBN is a key component in many chemical reactions, including polymerization, cross-linking, and grafting. In
Mécanisme D'action
Azobisisobutyramidinium dichloride works by decomposing into two radicals when heated. These radicals are highly reactive and can initiate a wide range of chemical reactions. Azobisisobutyramidinium dichloride is a thermally stable compound, which means that it can be stored for long periods without decomposing. However, when heated, Azobisisobutyramidinium dichloride decomposes quickly, releasing the radicals that initiate the chemical reaction.
Effets Biochimiques Et Physiologiques
Azobisisobutyramidinium dichloride is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that does not interact with biological systems. However, Azobisisobutyramidinium dichloride is toxic when ingested or inhaled, and it should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
Azobisisobutyramidinium dichloride has several advantages for lab experiments. It is a highly reactive compound that can initiate a wide range of chemical reactions. It is also thermally stable, which means that it can be stored for long periods without decomposing. Additionally, Azobisisobutyramidinium dichloride is relatively inexpensive and easy to obtain.
However, there are also some limitations to using Azobisisobutyramidinium dichloride in lab experiments. It is a toxic compound that can be harmful if ingested or inhaled. It is also highly reactive, which means that it can be difficult to control the rate of the chemical reaction. Finally, Azobisisobutyramidinium dichloride is not suitable for all types of chemical reactions, and its use may be limited in some applications.
Orientations Futures
There are many future directions for research on Azobisisobutyramidinium dichloride. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Azobisisobutyramidinium dichloride, such as in the synthesis of new materials or in the production of renewable energy. Additionally, there is a need for more research on the toxicity of Azobisisobutyramidinium dichloride and its effects on the environment. Overall, Azobisisobutyramidinium dichloride is a versatile compound with many potential applications, and there is still much to be learned about its properties and uses.
Méthodes De Synthèse
Azobisisobutyramidinium dichloride is synthesized through the reaction of isobutyronitrile with azodicarbonamide in the presence of hydrochloric acid. The reaction proceeds through a radical mechanism and produces Azobisisobutyramidinium dichloride as the main product. The synthesis of Azobisisobutyramidinium dichloride is a straightforward process, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
Azobisisobutyramidinium dichloride is widely used in scientific research as a radical initiator. It is a key component in many chemical reactions, including polymerization, cross-linking, and grafting. Azobisisobutyramidinium dichloride is used to initiate the polymerization of acrylic and methacrylic monomers, which are used to make a wide range of products, including paints, adhesives, and plastics. Azobisisobutyramidinium dichloride is also used to cross-link polymers, which improves their mechanical properties and makes them more resistant to heat and chemicals. Additionally, Azobisisobutyramidinium dichloride is used to graft polymers onto surfaces, which can improve their adhesion and durability.
Propriétés
Numéro CAS |
15453-05-1 |
|---|---|
Nom du produit |
Azobisisobutyramidinium dichloride |
Formule moléculaire |
C8H19ClN6 |
Poids moléculaire |
234.73 g/mol |
Nom IUPAC |
2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C8H18N6.ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;/h1-4H3,(H3,9,10)(H3,11,12);1H |
Clé InChI |
QMYCJCOPYOPWTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl |
SMILES canonique |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl |
Autres numéros CAS |
2997-92-4 15453-05-1 |
Numéros CAS associés |
13217-66-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




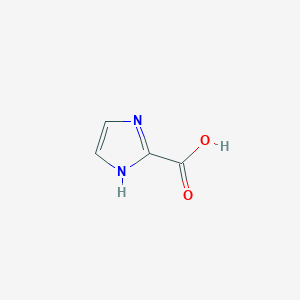


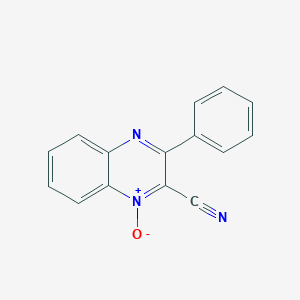




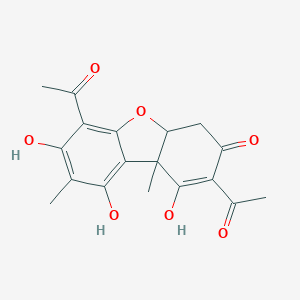
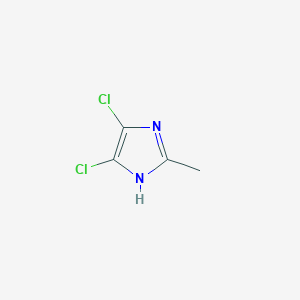
![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
